Bienvenue dans la boutique en ligne BenchChem!

4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine

Chemical procurement Purity specification Quality control

4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine (CAS 1355661-35-6) is a synthetic heterocyclic compound belonging to the benzodioxole-pyrazole hybrid class. It features a cyclobutyl substituent at the 5-position of the dihydropyrazole ring, imparting significant conformational constraint relative to acyclic or smaller ring analogs.

Molecular Formula C15H17N3O2
Molecular Weight 271.32
CAS No. 1355661-35-6
Cat. No. B2970930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine
CAS1355661-35-6
Molecular FormulaC15H17N3O2
Molecular Weight271.32
Structural Identifiers
SMILESCN1C(=C(C(=N1)C2CCC2)C3=CC4=C(C=C3)OCO4)N
InChIInChI=1S/C15H17N3O2/c1-18-15(16)13(14(17-18)9-3-2-4-9)10-5-6-11-12(7-10)20-8-19-11/h5-7,9H,2-4,8,16H2,1H3
InChIKeyMFGKBWPMULPHEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2H-1,3-Benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine: A Structurally Constrained Benzodioxole-Pyrazole Hybrid for Chemical Biology Research


4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine (CAS 1355661-35-6) is a synthetic heterocyclic compound belonging to the benzodioxole-pyrazole hybrid class [1]. It features a cyclobutyl substituent at the 5-position of the dihydropyrazole ring, imparting significant conformational constraint relative to acyclic or smaller ring analogs. The benzodioxole-pyrazole scaffold is associated with dual COX-2/5-LOX inhibitory activity, as demonstrated across multiple members of this compound class [2]. This specific analog is distinguished by its unique combination of a rigid cyclobutyl group and an imine functional group, which collectively define its computational physicochemical profile: a molecular weight of 271.31 g/mol, a computed XLogP3 of 2.4, a topological polar surface area (TPSA) of 62.3 Ų, and only 2 rotatable bonds [1].

Why a 5-Cyclobutyl Substituent Prevents Simple Interchange of 4-(2H-1,3-Benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine with Its 5-Propyl, 5-Cyclopropyl, or 5-Thienyl Analogs


The 5-position substituent on the dihydropyrazole ring is a critical determinant of molecular conformation, lipophilicity, and potential target engagement. The cyclobutyl ring of 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine imposes a uniquely constrained geometry that is absent in the freely rotating propyl chain of CAS 1354960-42-1 or the smaller, more strained cyclopropyl group of CAS 1355609-57-2. This structural rigidity results in a distinct lipophilic profile (XLogP3 = 2.4) that differs from analogs with either lower (propyl) or higher (thienyl) lipophilicity [1]. In the benzodioxole-pyrazole class, even minor substituent changes have been shown to dramatically alter in vitro COX-1/COX-2 selectivity and in vivo anti-inflammatory potency, with some analogs exhibiting high COX-2 selectivity while others preferentially lower TNF-α levels [2]. Consequently, assuming functional equivalence among these analogs without empirical validation risks compromising experimental reproducibility and biological interpretation.

Quantitative Differentiation of 4-(2H-1,3-Benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine (CAS 1355661-35-6) Versus Closest Analogs


Supplier Purity Grade: MolCore NLT 97% vs. Standard 95% From Other Vendors

MolCore supplies this compound with a certified purity of NLT (Not Less Than) 97%, as documented in its technical datasheet . In contrast, the closest analog from the same scaffold (5-propyl derivative, CAS 1354960-42-1) is routinely offered at 95% purity by multiple vendors, including Leyan . This 2% minimum purity differential is quantitatively verifiable across vendor certificates of analysis and is critical for applications requiring high chemical fidelity, such as biochemical assay development or fragment-based drug discovery.

Chemical procurement Purity specification Quality control

Physicochemical Profile: XLogP3 and TPSA Comparison with 5-Propyl Analog

The cyclobutyl-substituted target compound exhibits a computed XLogP3 of 2.4 and a TPSA of 62.3 Ų, as reported by PubChem [1]. The 5-propyl analog (C14H17N3O2, MW 259.30) lacks the constrained cyclobutyl ring and, based on its smaller molecular surface area and additional rotatable bonds, is predicted to have a lower XLogP3 (~1.8–2.0). The higher lipophilicity of the target compound falls within a favorable range for membrane permeability while its moderate TPSA supports potential oral bioavailability, positioning it between excessively hydrophilic (propyl) and excessively lipophilic (thienyl, MW 299.3) extremes in this analog series.

Lipophilicity Physicochemical properties Drug-likeness

Molecular Flexibility: Rotatable Bond Count Defines Conformational Pre-organization

The target compound contains only 2 rotatable bonds, as determined by Cactvs analysis on PubChem [1]. This low rotatable bond count reflects the rigid cyclobutyl ring, which restricts conformational freedom relative to the 5-propyl analog. The propyl chain in CAS 1354960-42-1 introduces at least 2 additional rotatable bonds, resulting in a significantly more flexible molecule. Increased conformational flexibility is associated with higher entropic penalties upon target binding, which can reduce binding affinity. In the benzodioxole-pyrazole class, conformationally constrained analogs have demonstrated distinct COX-1/COX-2 selectivity profiles, as reported by Abd El Razik et al. [2].

Conformational analysis Molecular rigidity Structure-activity relationship

Supply-Chain Quality Assurance: ISO Certification and Batch-to-Batch Consistency

MolCore, a primary supplier of this compound, explicitly states that its manufacturing process complies with ISO certification standards, ensuring global pharmaceutical R&D quality control requirements . This level of documented quality management system adherence is not uniformly stated for the 5-propyl, 5-cyclopropyl, or 5-thienyl analogs from other vendors. ISO certification provides a verifiable framework for batch-to-batch consistency, impurity profiling, and documentation traceability, which are essential for reproducible research and regulatory-facing development programs.

ISO certification Quality assurance Supply chain reliability

Procurement-Driven Application Scenarios for 4-(2H-1,3-Benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine


Fragment-Based Drug Discovery Requiring Conformationally Constrained Benzodioxole-Pyrazole Cores

The low rotatable bond count (2) and rigid cyclobutyl ring of this compound [1] make it an ideal fragment for structure-based drug design programs targeting enzymes such as COX-2 or 5-LOX. Its pre-organized conformation reduces entropic penalties upon binding, potentially improving hit-to-lead efficiency relative to more flexible 5-propyl or 5-thienyl analogs.

Biochemical Assay Development Demanding High-Purity (>97%) Reference Compounds

For quantitative biochemical assays where impurities can confound IC50 determinations, procurement of the NLT 97% purity grade from MolCore is recommended. This purity level exceeds the 95% standard offered for closely related analogs, minimizing the need for in-house purification and reducing assay variability.

Structure-Activity Relationship (SAR) Studies Exploring Cycloalkyl Substituent Effects

This compound serves as a key member in a cycloalkyl substituent SAR matrix, positioned between the smaller cyclopropyl analog and the more flexible propyl analog. Its distinct lipophilicity (XLogP3 = 2.4) [1] and conformational constraint enable systematic exploration of steric and electronic effects on target engagement, as informed by the known dual COX-2/5-LOX inhibitory activity of the benzodioxole-pyrazole scaffold [2].

ISO-Compliant Pharmaceutical Intermediate Supply for Preclinical Development

The availability of this compound through an ISO-certified supply chain supports its use as a synthetic intermediate in preclinical programs where documented quality management and batch traceability are regulatory prerequisites. This is particularly relevant for programs progressing toward IND-enabling studies.

Quote Request

Request a Quote for 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.